5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID
CAS No.: 1261910-66-0
Cat. No.: VC11756398
Molecular Formula: C13H8FNO4
Molecular Weight: 261.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261910-66-0 |
|---|---|
| Molecular Formula | C13H8FNO4 |
| Molecular Weight | 261.20 g/mol |
| IUPAC Name | 5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19) |
| Standard InChI Key | IBUKKQNBYLICOY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The IUPAC name of 5-(3-carboxy-5-fluorophenyl)nicotinic acid is 5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid. Its structure comprises a pyridine ring (nicotinic acid) linked to a fluorinated phenyl group bearing a carboxylic acid substituent. The presence of fluorine enhances electronegativity and metabolic stability, while the carboxylic acid groups contribute to solubility and reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈FNO₄ |
| Molecular Weight | 261.20 g/mol |
| CAS Number | 1261910-66-0 |
| IUPAC Name | 5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid |
| SMILES | C1=CC(=C(C=C1F)C(=O)O)C2=CN=C(C=C2)C(=O)O |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 5-(3-carboxy-5-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. A plausible route includes:
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Friedel-Crafts Acylation: Introducing the fluorophenyl group to nicotinic acid via electrophilic aromatic substitution.
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Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized fluorophenyl boronic acids to halogenated nicotinic acid derivatives.
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Hydrolysis: Final hydrolysis of ester-protected intermediates to yield the carboxylic acid functionalities .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires acidic conditions |
| Suzuki-Miyaura Coupling | Mild conditions, scalability | Cost of palladium catalysts |
Optimization Challenges
Key challenges include minimizing dehalogenation side reactions and achieving selective fluorination. Recent advances in flow chemistry have improved yields for similar compounds, though no published protocols specifically target this molecule .
Future Research Directions
Targeted Studies
Priority areas include:
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Pharmacokinetics: Assessing absorption, distribution, and excretion in model organisms.
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Therapeutic Screens: Evaluating activity against antibiotic-resistant bacteria and cancer cell lines.
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Toxicity Profiling: Establishing safe dosage ranges for in vivo applications.
Synthetic Innovation
Developing enantioselective routes and green chemistry methods (e.g., photocatalytic fluorination) could reduce costs and environmental impact .
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